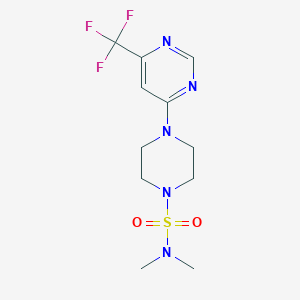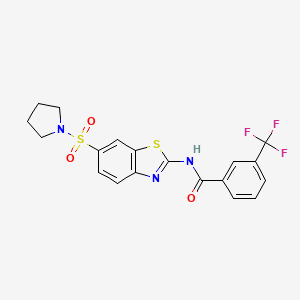
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Selective Inhibition of VEGFR-2 Kinase Activity
Substituted benzamides, including structures analogous to N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds show competitive inhibition with ATP and have demonstrated significant efficacy in human lung and colon carcinoma xenograft models due to their excellent kinase selectivity and favorable pharmacokinetic properties (Borzilleri et al., 2006).
Antimicrobial and Antifungal Activities
Derivatives closely related to the specified molecule have been synthesized and assessed for their antimicrobial and antifungal activities. These compounds are prepared using substituted benzothiazoles and have shown promising results against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).
Crystal Structure Analysis
Studies involving the crystal structure analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, which share structural motifs with the chemical , provide insights into molecular conformations and interactions. These analyses are crucial for understanding the molecular basis of the compound's activity and its interaction with biological targets (Artheswari et al., 2019).
Development of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds, including pyridine derivatives, underscores the versatility and potential of such molecules in medicinal chemistry and drug development. These compounds are characterized for their spectroscopic properties and evaluated for their biological activities, highlighting their significance in the search for new therapeutic agents (Patel & Patel, 2015).
Potassium Channel Openers for Epilepsy Treatment
N-pyridyl benzamide derivatives have been investigated as KCNQ2/Q3 potassium channel openers, showing efficacy in animal models of epilepsy and pain. These studies illustrate the potential therapeutic applications of compounds with similar structural features in treating neurological disorders (Amato et al., 2011).
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S2/c20-19(21,22)13-5-3-4-12(10-13)17(26)24-18-23-15-7-6-14(11-16(15)29-18)30(27,28)25-8-1-2-9-25/h3-7,10-11H,1-2,8-9H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYYLKZWZRUOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)

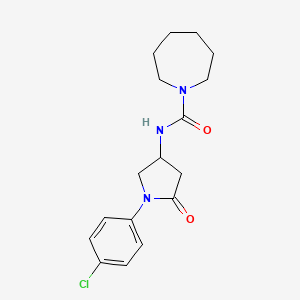
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)




![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)
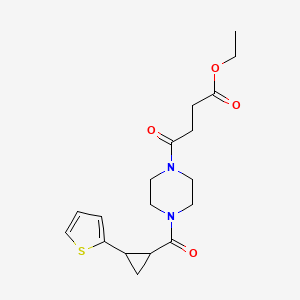
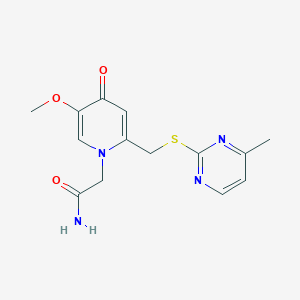
![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)

